molecular formula C10H9NO3 B1386002 Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate CAS No. 1234847-45-0

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Cat. No. B1386002
M. Wt: 191.18 g/mol
InChI Key: OIGKYABHRCSYSM-UHFFFAOYSA-N
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Description

“Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is used in the synthesis of orexin 1 receptor antagonists, which are used in the treatment of obesity .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The molecular structure of “Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate” is characterized by a bicyclic planar molecule . The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-5-3-4-7 (9 (8)14-6)10 (12)13-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways. For instance, the benzoylation of substituted phenols under low temperature has been used to synthesize benzoxazole derivatives . Additionally, the hydroxyl and the acetyl substituents form intramolecular hydrogen bonds while the carbonyl oxygen of one molecule interacts with the isopropyl group of the neighboring one to form some kind of dimer .


Physical And Chemical Properties Analysis

“Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate” has a molecular weight of 191.19 . Further physical and chemical properties were not found in the search results.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKYABHRCSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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